2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
説明
2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The structure includes a 4-butoxyphenyl group at position 2 and a (3-fluorobenzyl)thio moiety at position 3.
特性
IUPAC Name |
2-(4-butoxyphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c1-2-3-13-28-20-9-7-18(8-10-20)21-15-22-23(25-11-12-27(22)26-21)29-16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMWHHWEBOHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS Number: 1223818-48-1) is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C23H22FN3OS
- Molecular Weight : 407.5 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrazine core substituted with a butoxyphenyl and a fluorobenzyl thio group.
The biological activity of pyrazolo compounds often involves interactions with various biological targets, including enzymes and receptors. Pyrazolo derivatives have been noted for their ability to act as inhibitors of protein kinases, which are crucial in cell signaling pathways associated with cancer and other diseases.
Key Mechanisms:
- Protein Kinase Inhibition : Many pyrazolo compounds exhibit inhibitory effects on kinases such as Abl and CDK2, which are implicated in cell proliferation and survival.
- Anticancer Activity : Research indicates that compounds similar to this compound may induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activities of pyrazolo derivatives. Below is a summary of findings related to the compound .
Table 1: Summary of Biological Activity Studies
Case Study 1: Anticancer Activity
In a study evaluating new acyclonucleosides related to pyrazolo compounds, none demonstrated significant cytotoxicity against MCF-7 or K562 cell lines within the tested concentration range. This suggests that while the compound has structural similarities to other active pyrazoles, its specific substitutions may limit its efficacy against these cancer types .
Case Study 2: Inhibition of Protein Kinases
Research into related pyrazolo compounds has shown that specific structural features can enhance or inhibit kinase activity. For instance, compounds lacking an NH group between the heterocyclic core and phenyl ring failed to inhibit Abl kinase effectively. This highlights the importance of molecular structure in determining biological activity .
類似化合物との比較
Comparison with Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Below is an analysis of key analogs:
Structural Analogues with Pyrazolo[1,5-a]pyrazine Core
Activity Comparison with Pyrazolo[1,5-a]quinoxaline Derivatives
Pyrazolo[1,5-a]quinoxaline derivatives (e.g., IC₅₀ = 8.2–10 µM for TLR7 inhibition) share structural similarities, such as hydrophobic alkyl chains and heterocyclic cores. Key differences include:
- Core structure: Quinoxaline vs. pyrazine. Quinoxaline’s extended π-system may enhance binding to TLR7’s hydrophobic pocket .
- Substituent effects: Butoxy chains in pyrazolo[1,5-a]pyrazine derivatives mimic the optimal C4–C5 alkyl length observed in quinoxaline-based antagonists, suggesting comparable potency .
Electronic and Steric Effects of Substituents
- Fluorine vs. Trifluoromethyl : The 3-fluorobenzylthio group in the target compound balances electronegativity and steric bulk, whereas trifluoromethyl (in ) may overly hinder binding .
- Alkoxy chain length : Butoxy (C4) maximizes antagonistic activity compared to shorter (methoxy) or bulkier (isopropyl) groups, as seen in TLR7 antagonists .
Selectivity Profiling
- Piperazine-containing analogs (e.g., ) demonstrate adenosine A2a receptor binding, highlighting the role of nitrogen-rich substituents in diversifying target profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
